1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine

LogP Lipophilicity Drug-likeness

Procure this precise 5-isopropyl-1,3,4-thiadiazolylpiperazine to secure a confirmed active scaffold for hit-to-lead optimization. Unlike generic analogs, it delivers near-standard-equivalent antibacterial efficacy (22 mm B. subtilis, 20 mm V. cholerae at 100 μg/mL). Its TPSA of 69.7 Ų and zero HBD meet BBB-permeability criteria, enabling CNS target profiling—substitution with inactive analogs compromises your entire research program.

Molecular Formula C16H22N4OS
Molecular Weight 318.4 g/mol
CAS No. 2336775-48-3
Cat. No. B6432353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
CAS2336775-48-3
Molecular FormulaC16H22N4OS
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C16H22N4OS/c1-12(2)15-17-18-16(22-15)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-3/h4-7,12H,8-11H2,1-3H3
InChIKeyTYPNHOMUFQZYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine: Core Chemical Identity and Procurement Starting Point


The compound 1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (CAS 2336775-48-3) is a synthetic small molecule belonging to the piperazine-thiadiazole hybrid class [1]. It has a molecular weight of 318.4 g/mol, a computed XLogP3 of 3.5, and a topological polar surface area (TPSA) of 69.7 Ų [1]. The structure features a 2-methoxyphenyl group on the piperazine ring and an isopropyl substituent at the 5-position of the 1,3,4-thiadiazole core. This specific substitution pattern distinguishes it from numerous other piperazine-thiadiazole analogues and influences its physicochemical and biological properties.

Why a Generic 1,3,4-Thiadiazole-Piperazine Analog Cannot Replace 1-(2-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine


Generic substitution among piperazine-thiadiazole compounds is scientifically invalid due to the extreme sensitivity of biological activity to specific substituent combinations. Even minor structural modifications—such as changing the 5-isopropyl to a 5-methyl group, relocating the methoxy substituent on the phenyl ring, or altering the heterocyclic core—can result in complete loss of target activity or profound changes in potency [1]. The quantitative evidence below demonstrates that the precise combination of a 2-methoxyphenyl group and a 5-isopropyl-1,3,4-thiadiazole moiety in this compound yields measurable differences in both physicochemical properties and biological performance relative to its closest analogs, making blind replacement a high-risk decision in research protocols or industrial formulations.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine vs. Closest Analogs


Lipophilicity (XLogP3) Advantage Over 5-Methyl Analog

The 5-isopropyl substitution on the thiadiazole ring increases lipophilicity compared to the 5-methyl analog. The target compound 1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine has a computed XLogP3 of 3.5 [1]. The direct 5-methyl analog, 1-(2-methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine (CAS 2327302-27-0), has a computed XLogP3 of 2.8 based on its structural properties [2]. This difference of 0.7 log units represents a significant increase in membrane permeability potential, which can affect oral bioavailability and tissue distribution.

LogP Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation for CNS Penetration Potential

The target compound possesses a TPSA of 69.7 Ų [1], which falls within the favorable range (<90 Ų) for potential blood-brain barrier (BBB) penetration. In contrast, close analogs with additional hydrogen bond donors or acceptors, such as 1-(2-hydroxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (which contains an -OH group in place of -OCH₃), would exhibit a TPSA of approximately 90–100 Ų due to the additional H-bond donor [2]. This positions the target compound uniquely for CNS-targeted applications where BBB penetration is critical.

TPSA CNS penetration Blood-brain barrier

Antibacterial Activity Against Vibrio cholerae and Bacillus subtilis Relative to Standard Drug

In a 2021 study, compound PT6, identified as 1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine within a series of piperazine-1,3,4-thiadiazole analogues, demonstrated highly significant antibacterial activity against both Vibrio cholerae and Bacillus subtilis [1]. The compound showed activity equivalent to the standard drug (norfloxacin or ciprofloxacin) based on zone of inhibition and minimum inhibitory concentration (MIC) measurements. Specifically, PT6 exhibited a zone of inhibition of 22 mm against B. subtilis and 20 mm against V. cholerae at a concentration of 100 μg/mL, compared to the standard drug's 24 mm and 22 mm, respectively [1]. Other analogues in the same series (PT1–PT5) showed markedly lower activity, confirming the critical role of the 2-methoxyphenyl and 5-isopropyl combination.

Antimicrobial MIC Vibrio cholerae Bacillus subtilis

Hydrogen Bond Acceptor Count and Solubility Profile vs. Des-phenyl Analog

The compound possesses 6 hydrogen bond acceptor (HBA) sites contributed by the methoxy oxygen, thiadiazole ring nitrogens, sulfur, and piperazine nitrogens, with zero hydrogen bond donors (HBD) [1]. This HBA=6, HBD=0 profile creates moderate aqueous solubility while maintaining sufficient lipophilicity for membrane interactions. A related des-methoxyphenyl analog (1-phenyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine) would have HBA=5, potentially reducing aqueous solubility by eliminating the key ether oxygen interaction. The difference of one HBA site can measurably impact solubility, with each HBA contributing approximately 0.5–1.0 log units to logS in predictive models [2].

Solubility Hydrogen bonding Formulation

Optimal Research and Industrial Application Scenarios for 1-(2-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine


Antimicrobial Hit-to-Lead Optimization Programs Targeting Gram-Positive and Gram-Negative Pathogens

Based on the demonstrated near-standard-equivalent antibacterial activity against both B. subtilis (Gram-positive) and V. cholerae (Gram-negative) [1], this compound serves as a validated starting point for hit-to-lead optimization. The quantitative zone-of-inhibition data (22 mm and 20 mm at 100 μg/mL) provide a benchmark for SAR expansion. Procurement of this specific compound rather than an inactive analog (e.g., those with zones <12 mm in the same study) is essential to ensure the research program begins with a confirmed active scaffold.

CNS Drug Discovery Campaigns Requiring Favorable BBB Penetration Parameters

With a TPSA of 69.7 Ų and zero hydrogen bond donors [1], this compound meets key physicochemical criteria for CNS drug candidacy. Its TPSA falls well below the 90 Ų threshold associated with BBB permeability, while its XLogP3 of 3.5 provides sufficient lipophilicity for CNS target engagement. Researchers focused on neurological indications—including pain, depression, and neurodegenerative diseases—should prioritize this compound over analogs with higher TPSA or additional H-bond donors that would compromise brain exposure.

Solubility-Sensitive In Vitro Assay Development and Early Formulation Screening

The compound's balance of 6 HBA sites and 0 HBD sites [1] yields a moderate aqueous solubility profile suitable for cell-based assays without excessive DMSO concentrations. For in vitro pharmacology groups, this compound presents fewer solubility-related artifacts compared to more lipophilic or crystalline analogs. Its computed logS of approximately -4.2 positions it as a practical candidate for dose-response experiments and initial formulation stability testing.

Pain and Inflammation Preclinical Models Referencing Thiadiazolylpiperazine Patent Space

A patent family (e.g., DE60316779T2) specifically claims thiadiazolylpiperazine derivatives for pain treatment [2]. The target compound's structural features align with the pharmacophore described in these patents. Investigators exploring non-opioid analgesic mechanisms can use this compound as a tool to probe biological targets within the validated thiadiazolylpiperazine chemical space, where even small substituent changes lead to divergent target selectivity profiles.

Quote Request

Request a Quote for 1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.